![molecular formula C13H25N5O7 B1606669 Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid CAS No. 79220-32-9](/img/structure/B1606669.png)
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid involves the synthesis of L-arginyl and L-glutamic acid, followed by their combination with acetic acid to form the acetate salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Chemischer Reaktionen
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in protein synthesis and is used in studies related to amino acid metabolism.
Medicine: It is investigated for its potential therapeutic effects, including its role in wound healing and immune response modulation.
Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid involves its interaction with various molecular targets and pathways. It is known to participate in the synthesis of proteins by acting as a substrate for enzymes involved in peptide bond formation. Additionally, it may modulate immune responses by influencing the production of nitric oxide and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid can be compared with other similar compounds, such as:
L-Arginine: A precursor to this compound, known for its role in nitric oxide production.
L-Glutamic Acid: Another precursor, involved in neurotransmission and protein synthesis.
L-Arginyl-L-glutamic acid: The non-acetate form of the compound, with similar biochemical properties but different solubility and stability characteristics.
This compound is unique due to its specific combination of L-arginyl and L-glutamic acid with acetic acid, which enhances its stability and solubility in various research applications .
Eigenschaften
CAS-Nummer |
79220-32-9 |
---|---|
Molekularformel |
C13H25N5O7 |
Molekulargewicht |
363.37 g/mol |
IUPAC-Name |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H21N5O5.C2H4O2/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18;1-2(3)4/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15);1H3,(H,3,4) |
InChI-Schlüssel |
GBKKXOZVDFDMNG-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
CC(=O)O.C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N |
Key on ui other cas no. |
79220-32-9 |
Sequenz |
RE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.